Substituting with MIBK or 2-nonanone fails to replicate 4,6-dimethylheptan-2-one’s precise steric and volatility profile, leading to poor fragrance mid-note longevity, inaccurate QC, or inactive insect bioassays. This C9 branched ketone resolves these: • Bp 170.3 °C for middle-note fragrance longevity and high-temp solvency. • Naturally present in apple/currant; enables authentic nature-identical flavor/aroma. • 4,6-dimethyl branching ensures correct insect olfactory receptor interaction; eliminates isomer-invalidated screening. Supplied with analytical documentation.
4,6-Dimethylheptan-2-one (CAS 19549-80-5) is a branched-chain aliphatic ketone used as a specialty solvent, a component in flavor and fragrance formulations, and an intermediate in organic synthesis. As a C9 ketone, its baseline properties are defined by a specific boiling point and low water solubility, which are dictated by its precise molecular structure. Its documented natural occurrence in fruits such as apples and currants underscores its role as a component for creating authentic, nature-identical aromas and flavors .
Substituting 4,6-Dimethylheptan-2-one with more common ketones like Methyl Isobutyl Ketone (MIBK) or its linear isomer (2-Nonanone) often fails in practice. The specific placement of the two methyl groups at the 4- and 6-positions creates a unique steric profile and dictates its physical properties, including volatility and boiling point. This structural identity is critical in applications like fragrance formulation, where evaporation rate must be precisely controlled, and in chemical ecology research, where biological receptor systems can differentiate between closely related isomers, rendering substitutes inactive [1].
4,6-Dimethylheptan-2-one possesses a boiling point of 170.3 °C, positioning it as a lower-volatility solvent compared to common industrial ketones but more volatile than its linear C9 analog. For instance, it has a significantly higher boiling point than the widely used Methyl Isobutyl Ketone (MIBK, 4-Methyl-2-pentanone), which boils at approximately 117 °C. It is also distinct from its structural isomer 2,6-Dimethyl-4-heptanone (Diisobutyl ketone), which boils at a slightly lower 168 °C [REFS-1, REFS-2].
| Evidence Dimension | Normal Boiling Point |
| Target Compound Data | 170.3 °C |
| Comparator Or Baseline | Methyl Isobutyl Ketone (MIBK): ~117 °C | 2,6-Dimethyl-4-heptanone: ~168 °C |
| Quantified Difference | +53.3 °C vs. MIBK; +2.3 °C vs. 2,6-Dimethyl-4-heptanone |
| Conditions | Atmospheric pressure (760 mmHg) |
This specific boiling point allows for its use as a high-temperature process solvent or a slow-evaporating 'retarder' in coatings and fragrance formulations where cheaper ketones would evaporate too quickly.
This compound is a naturally occurring volatile organic compound identified in fruits, including apples and currants . In contrast, common substitutes like MIBK or simple linear ketones are not characteristic components of these specific natural aroma profiles. For applications requiring the formulation of nature-identical flavors or fragrances, the use of the authentic, structurally correct compound is essential for achieving the desired sensory outcome.
| Evidence Dimension | Natural Occurrence |
| Target Compound Data | Present in apples and currants |
| Comparator Or Baseline | Generic ketones (e.g., MIBK, 2-Nonanone): Not characteristic components of these specific fruit profiles. |
| Quantified Difference | Qualitative (Presence vs. Absence) |
| Conditions | Analysis of natural volatile compounds. |
Procurement for high-fidelity flavor and fragrance applications requires this specific molecule to replicate a true-to-nature scent, which cannot be achieved with a generic substitute.
In chemical ecology, an insect's response to a semiochemical (such as an alarm or trail pheromone) is highly dependent on the precise molecular structure of the compound. It is well-documented that even minor structural changes, such as the position of a double bond or methyl group, can dramatically alter or eliminate the biological response as measured by techniques like electroantennography (EAG) [1]. Therefore, screening for novel active compounds requires pure, structurally defined candidates like 4,6-Dimethylheptan-2-one, as testing a different isomer (e.g., 2,6-Dimethyl-4-heptanone) could yield a false negative and lead to incorrect scientific conclusions.
| Evidence Dimension | Biological Activity Specificity |
| Target Compound Data | Structurally defined isomer for targeted screening. |
| Comparator Or Baseline | Close isomers or crude mixtures, which may be inactive or give confounding results. |
| Quantified Difference | Activity vs. Inactivity (Principle) |
| Conditions | Insect olfaction and pheromone receptor binding. |
For researchers, procuring the exact isomer is non-negotiable to ensure the validity and reproducibility of bioassays and avoid wasting resources on inactive analogs.
Its boiling point of 170.3 °C makes it a suitable choice as a high-boiling solvent in organic synthesis or as a 'middle-note' component in fragrance formulations, providing longevity that cannot be achieved with more volatile, common ketones like MIBK .
As a known constituent of apple and currant volatiles, this compound serves as an essential analytical standard for quality control in the food and beverage industry and as a key building block for synthesizing nature-identical flavor and fragrance profiles .
Given the high structural specificity of insect olfactory systems, pure 4,6-Dimethylheptan-2-one is the correct choice for researchers screening for novel attractants, repellents, or pheromones, where using an incorrect isomer would invalidate the experimental results [1].
Flammable;Irritant